4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide
Description
4-Methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a halogenated benzamide derivative characterized by a tribromoethyl group and a 3-nitrophenoxy substituent.
Properties
Molecular Formula |
C16H13Br3N2O4 |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-10-5-7-11(8-6-10)14(22)20-15(16(17,18)19)25-13-4-2-3-12(9-13)21(23)24/h2-9,15H,1H3,(H,20,22) |
InChI Key |
HNEXAIMZPAGMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide typically involves multiple steps:
Bromination: The addition of bromine atoms to the ethyl chain.
Amidation: The formation of the benzamide core by reacting the intermediate with a suitable amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
- Core Benzamide Backbone : Common to all analogs, providing a planar aromatic system for intermolecular interactions (e.g., π-π stacking, hydrogen bonding).
- Halogenated Ethyl Groups : The tribromoethyl moiety in the target compound contrasts with trichloroethyl or unhalogenated ethyl groups in analogs, impacting steric bulk and electronic effects .
- Substituent Variations: The 3-nitrophenoxy group distinguishes it from analogs with nitroanilino (e.g., 3-nitroanilino in ), chloroanilino (e.g., 4-chloroanilino in ), or heterocyclic appendages (e.g., thiadiazole in ).
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Tribromoethyl vs. Trichloroethyl: Bromine’s higher atomic radius and polarizability may increase lipophilicity and steric hindrance compared to chlorine analogs, affecting solubility and binding interactions .
Hydrogen Bonding and Crystal Packing: Analogs like 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () demonstrate hydrogen-bonding networks involving amide N–H and water O–H groups. The target compound’s nitro and bromine substituents may disrupt such networks, altering crystallinity or melting points.
Synthetic Yields and Methods: The target compound’s synthesis likely parallels analogs such as 4-methyl-N-(2,2,2-tribromo-1-(4-chloroanilino)ethyl)benzamide (), which involves coupling 4-methylbenzoyl chloride with halogenated ethylamines. However, the nitro group’s presence may necessitate protective strategies to avoid side reactions.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The benzamide C=O stretch (~1670–1680 cm⁻¹) is consistent across analogs (e.g., ). The nitro group’s asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) would distinguish the target compound .
- X-ray Crystallography : In , the C=O bond length in benzamide analogs is ~1.231 Å. The target compound’s nitro and bromine groups may lengthen this bond slightly due to resonance effects.
Biological Activity
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a synthetic compound notable for its complex structure, which includes multiple bromine atoms and a nitrophenoxy group. Its molecular formula is C16H14Br4N2O, with a molecular weight of 569.9 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The unique arrangement of bromine atoms and the presence of a nitrophenoxy group contribute to the compound's distinct chemical properties. The structural configuration enhances its reactivity and solubility compared to other derivatives lacking such features.
| Property | Details |
|---|---|
| Molecular Formula | C16H14Br4N2O |
| Molecular Weight | 569.9 g/mol |
| Key Functional Groups | Bromine atoms, Nitrophenoxy |
Biological Activity
Preliminary studies suggest that this compound may interact with specific biological targets, including receptors and enzymes. The interactions could potentially modulate their activity, indicating a possible role as a pharmacological agent.
Molecular docking studies are crucial for understanding how this compound interacts with biological systems. Initial findings suggest that it may bind to certain receptors or enzymes, which could affect their functionality. Further research utilizing in vitro assays is required to elucidate these interactions more comprehensively.
Research Findings
A review of existing literature highlights several key findings regarding the biological activity of related compounds:
- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding affinities and interaction patterns of these compounds with target proteins, suggesting potential pathways for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
